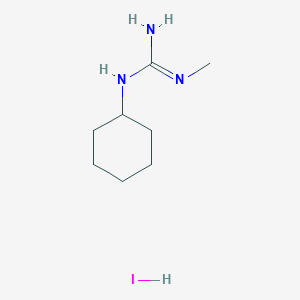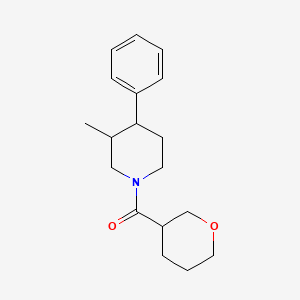
1-Cyclohexyl-2-methylguanidine;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-2-methylguanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the guanidine moiety, with hydroiodide as the counterion.
准备方法
The synthesis of 1-Cyclohexyl-2-methylguanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with methyl isothiocyanate to form the corresponding thiourea, which is then treated with hydroiodic acid to yield the hydroiodide salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
化学反应分析
1-Cyclohexyl-2-methylguanidine;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the use of solvents like water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-Cyclohexyl-2-methylguanidine;hydroiodide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-Cyclohexyl-2-methylguanidine;hydroiodide involves its interaction with specific molecular targets and pathways. The guanidine moiety can interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit or activate certain enzymes, affecting cellular functions and signaling pathways.
相似化合物的比较
1-Cyclohexyl-2-methylguanidine;hydroiodide can be compared with other similar compounds, such as:
1-Cyclohexyl-2-[(2-methylcyclohexyl)methyl]guanidine hydroiodide: This compound has a similar structure but with an additional methylcyclohexyl group, which may result in different biological activities and chemical properties.
1-Cyclohexyl-2-methylguanidine hydrochloride: The hydrochloride salt of the compound, which may have different solubility and stability characteristics compared to the hydroiodide salt.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-cyclohexyl-2-methylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3.HI/c1-10-8(9)11-7-5-3-2-4-6-7;/h7H,2-6H2,1H3,(H3,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVMYQWSVKBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC1CCCCC1.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-(Dimethylsulfamoylamino)-2-fluorophenyl]pyrrole](/img/structure/B7599302.png)

![5-Methyl-3-[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7599312.png)
![1-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]-2-methoxyethanone](/img/structure/B7599319.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7599322.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B7599329.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7599336.png)
![3-[[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl]methyl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7599340.png)
![1-[2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7599347.png)

![1-[4-(2-Hydroxycyclopentyl)piperazin-1-yl]-2-(2-phenoxyethoxy)ethanone](/img/structure/B7599371.png)
![2,3-dihydro-1-benzothiophen-2-yl-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7599375.png)

![7-[(1-phenyltetrazol-5-yl)methyl]-2-propan-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B7599389.png)
